![molecular formula C15H15N5O3 B6526039 ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate CAS No. 892479-59-3](/img/structure/B6526039.png)
ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate” is a type of heterocyclic compound . Heterocyclic compounds are a significant and diverse class of organic compounds, and many have been synthesized due to extensive synthetic research . They have a wide range of uses in the field of medicinal chemistry .
Synthesis Analysis
Heterocyclic compounds like this one are rapidly increasing in number due to extensive synthetic research . The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine can lead to the synthesis of such compounds .Molecular Structure Analysis
The structure of this compound can be established based on spectral data, elemental analyses, and alternative synthetic routes . The dihydropyrimidine ring in similar compounds has been found to adopt a screw-boat conformation .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine can lead to the synthesis of such compounds .Applications De Recherche Scientifique
Antifungal Activity
Triazole derivatives exhibit potent antifungal properties. Notably, compounds containing the triazole nucleus have been developed as antifungal drugs. Examples include:
Anticancer Potential
Triazoles have been investigated for their anticancer activity. Researchers explore their ability to inhibit tumor growth and metastasis. Although specific derivatives of “ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate” may not be directly studied, the broader triazole class shows promise in cancer therapy .
Antioxidant Properties
Triazole compounds exhibit antioxidant effects, protecting cells from oxidative stress. While the exact antioxidant potential of our compound remains to be elucidated, it’s an area of interest for further investigation .
Antiviral Applications
Triazoles have been explored as potential antiviral agents. Their ability to inhibit viral enzymes and replication processes makes them valuable candidates. Specific derivatives may demonstrate antiviral activity against certain viruses .
Anti-Inflammatory and Analgesic Effects
Triazole-containing compounds have shown anti-inflammatory and analgesic properties. Although direct studies on our compound are scarce, this class of molecules warrants attention in pain management and inflammation control .
Antiepileptic Potential
Triazole derivatives, including “ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate,” may have antiepileptic effects. However, further research is needed to validate their efficacy and safety .
Orientations Futures
Heterocyclic compounds are a significant area of research due to their wide range of uses in medicinal chemistry . Future research could focus on synthesizing more of these compounds and exploring their potential uses . Additionally, the anticancer efficacy of similar compounds against MCF-7, a breast cancer cell line, has been compared to the standard anticancer drug doxorubicin , suggesting potential future directions in cancer treatment research.
Mécanisme D'action
Target of Action
The compound ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate, also known as F0656-0623, HMS3366O21, HMS2239M14, or SMR000640890, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It interacts with CDK2, preventing its normal function and leading to a halt in the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on tumor growth and proliferation .
Result of Action
The compound’s action results in significant inhibition of cell proliferation . It has shown superior cytotoxic activities against certain cell lines, indicating its potential as an anticancer agent .
Propriétés
IUPAC Name |
ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-3-23-15(22)10(2)19-9-16-13-12(14(19)21)17-18-20(13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQLSJIUSRYPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.